E3 Ligase Ligand-linker Conjugate 15

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

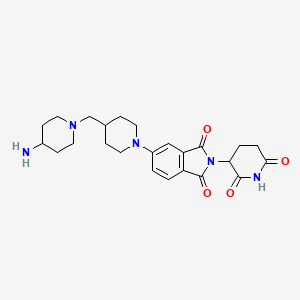

E3 Ligase Ligand-linker Conjugate 15: is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. The compound consists of a ligand that binds to an E3 ubiquitin ligase and a linker that connects this ligand to another molecule targeting the protein of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 15 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then connected to a linker molecule through a series of chemical reactions. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final product is obtained after purification and characterization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control.

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 15 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Scientific Research Applications

-

Cancer Therapy

- Mechanism : E3 Ligase Ligand-Linker Conjugate 15 is utilized to design PROTACs that target oncogenic proteins for degradation. For example, compounds targeting estrogen receptors have shown significant efficacy in degrading these proteins, leading to reduced tumor growth rates.

- Case Study : A study demonstrated that an ER degrader based on a VHL ligand achieved subnanomolar activity (DC50 = 0.17 nM), outperforming traditional selective estrogen receptor modulators like Fulvestrant .

-

Autoimmune Diseases

- Mechanism : PROTACs leveraging this compound can selectively degrade proteins involved in autoimmune responses, thereby modulating immune activity without broadly suppressing the immune system.

- Case Study : Research indicated that PROTACs targeting specific cytokines could effectively reduce inflammation in models of autoimmune diseases, showcasing their potential for therapeutic intervention .

-

Neurodegenerative Disorders

- Mechanism : The conjugate can be employed to degrade misfolded or aggregated proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Case Study : A recent investigation highlighted the use of PROTACs to target tau protein aggregates, leading to improved cognitive function in animal models .

- Infectious Diseases

Data Tables

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 15 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein turnover .

Comparison with Similar Compounds

- Cereblon-based PROTACs

- Von Hippel-Lindau (VHL)-based PROTACs

- MDM2-based PROTACs

- cIAP1-based PROTACs

Uniqueness: E3 Ligase Ligand-linker Conjugate 15 is unique in its ability to form highly specific and stable ternary complexes, leading to efficient and selective degradation of target proteins. This specificity reduces off-target effects and enhances therapeutic potential .

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its unique properties and versatile applications make it a valuable tool for scientific research and therapeutic development.

Properties

Molecular Formula |

C24H31N5O4 |

|---|---|

Molecular Weight |

453.5 g/mol |

IUPAC Name |

5-[4-[(4-aminopiperidin-1-yl)methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C24H31N5O4/c25-16-7-9-27(10-8-16)14-15-5-11-28(12-6-15)17-1-2-18-19(13-17)24(33)29(23(18)32)20-3-4-21(30)26-22(20)31/h1-2,13,15-16,20H,3-12,14,25H2,(H,26,30,31) |

InChI Key |

KDTYUNLDVFMWDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.